![molecular formula C27H25Cl2N5O2S B2551818 N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-45-0](/img/structure/B2551818.png)
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
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Description
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C27H25Cl2N5O2S and its molecular weight is 554.49. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds similar in structure to N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide may have applications in neurokinin-1 (NK1) receptor antagonism, as seen in research on orally active, water-soluble NK1 receptor antagonists suitable for both intravenous and oral clinical administration. Such compounds have shown high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications in these areas (Harrison et al., 2001).
Insecticidal Activity
Another potential application area is in the development of insecticides, as demonstrated by modifications of N-(Isothiazol-5-yl)phenylacetamides. Through various chemical modifications, researchers have developed compounds that retained much of the efficacy associated with parent amides, leading to broad-spectrum insecticides with activity against root-knot nematode (Samaritoni et al., 1999). Similar methodologies could be applied to the synthesis and testing of this compound for insecticidal purposes.
Synthetic Opioid Research
Although the initial request excludes drug use, dosage, and side effects, it's worth noting that research into synthetic opioids, including those with structures bearing resemblance to the compound , has provided valuable insights into developing drugs with favorable side-effect profiles. This includes reduced dependence-producing properties and abuse liability, underscoring the importance of chemical structure in determining the pharmacological profile of new drug candidates (Elliott et al., 2016).
Urotensin-II Receptor Agonism
Discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), showcases another research application. These compounds offer a model for the development of pharmacological research tools and potential drug leads, highlighting the synthetic pathways and screening methods that could be relevant for compounds with similar chemical properties (Croston et al., 2002).
properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)31-25(35)15-37-27-33-32-24(34(27)21-9-10-22(28)23(29)13-21)14-30-26(36)19-8-7-17(2)18(3)12-19/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOIRLBKRCWMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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